molecular formula C7H11ClN2 B11918698 4,5-Dimethylpyridin-2-amine hydrochloride CAS No. 179555-16-9

4,5-Dimethylpyridin-2-amine hydrochloride

Cat. No.: B11918698
CAS No.: 179555-16-9
M. Wt: 158.63 g/mol
InChI Key: DEHOWYDYFWXTNL-UHFFFAOYSA-N
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Description

4,5-Dimethylpyridin-2-amine hydrochloride ( 179555-16-9) is an organic compound with the molecular formula C7H11ClN2 and a molecular weight of 158.63 g/mol . This hydrochloride salt form of 4,5-dimethylpyridin-2-amine is designed to improve solubility and handling for research applications. It serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery. Its primary research value lies in its role as a key precursor for the synthesis of more complex heterocyclic systems. For instance, it is a critical building block in the preparation of 6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine, an intermediate for compounds investigated in the treatment of autoimmune and inflammatory diseases such as lupus and rheumatoid arthritis . The 2-aminopyridine moiety is a privileged structure in drug design, and substituted analogues like this one are frequently explored for their potential as enzyme inhibitors . Researchers utilize this compound and its derivatives to develop and study new therapeutic agents, making it a significant tool for expanding chemical libraries in pharmaceutical R&D. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper storage conditions (sealed in a dry environment at room temperature) are recommended to maintain stability .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

179555-16-9

Molecular Formula

C7H11ClN2

Molecular Weight

158.63 g/mol

IUPAC Name

4,5-dimethylpyridin-2-amine;hydrochloride

InChI

InChI=1S/C7H10N2.ClH/c1-5-3-7(8)9-4-6(5)2;/h3-4H,1-2H3,(H2,8,9);1H

InChI Key

DEHOWYDYFWXTNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C)N.Cl

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 4,5 Dimethylpyridin 2 Amine Hydrochloride

Established Synthetic Pathways to 2-Aminopyridine (B139424) Derivatives

The formation of 2-aminopyridine structures, the core of 4,5-Dimethylpyridin-2-amine (B1337687) hydrochloride, is predominantly achieved through two robust synthetic approaches: the amination of pre-formed pyridine (B92270) rings and the construction of the pyridine ring itself through cyclocondensation.

Amination Reactions of Substituted Halopyridines

A prevalent and versatile method for the synthesis of 2-aminopyridine derivatives involves the nucleophilic substitution of a halogen atom at the C2 position of a pyridine ring with an amine. nih.gov This approach is advantageous as it utilizes readily available halopyridine precursors. The reactivity of the 2-halopyridine is enhanced by the electron-withdrawing nature of the ring nitrogen, making it susceptible to nucleophilic attack.

Commonly employed techniques for this transformation include:

Nucleophilic Aromatic Substitution (SNAr): This is a direct approach where a 2-halopyridine is treated with an amine. The reaction is often facilitated by the presence of a strong base and can be influenced by the nature of the halogen (F > Cl > Br > I). For less reactive halopyridines, the reaction may require high temperatures. nih.govresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful tool for forming carbon-nitrogen bonds. It allows for the amination of 2-halopyridines under milder conditions and with a broader range of amine coupling partners compared to traditional SNAr reactions. nih.gov

Reaction with Pyridine N-Oxides: An alternative strategy involves the activation of the pyridine ring by forming a pyridine N-oxide. The N-oxide can then react with an aminating agent, followed by a deoxygenation step to yield the 2-aminopyridine. This method can be particularly useful for pyridines with electron-withdrawing groups. nih.govresearchgate.net

To synthesize 4,5-Dimethylpyridin-2-amine, a corresponding 2-halo-4,5-dimethylpyridine would serve as the key precursor in these amination strategies.

Cyclocondensation Approaches to Pyridine Ring Formation

Cyclocondensation reactions offer a fundamentally different approach, where the pyridine ring itself is constructed from acyclic precursors. youtube.com This method is highly valuable for large-scale industrial synthesis and allows for the introduction of various substituents onto the pyridine ring based on the choice of starting materials. youtube.com

Key cyclocondensation strategies include:

Hantzsch Pyridine Synthesis and its Variations: While the classical Hantzsch synthesis produces dihydropyridines, modifications allow for the direct formation of pyridines. The general approach involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849).

Condensation of 1,5-Dicarbonyl Compounds: The reaction of 1,5-dicarbonyl compounds or their synthetic equivalents with ammonia or other nitrogen sources is a direct method to form the pyridine ring. baranlab.org Subsequent oxidation may be required to form the aromatic pyridine ring from an initial dihydropyridine (B1217469) intermediate. baranlab.org

Multicomponent Reactions (MCRs): Modern synthetic chemistry has seen the rise of MCRs for the efficient construction of complex molecules like substituted pyridines. nih.gov These reactions, often involving the one-pot combination of three or more starting materials, can rapidly generate molecular diversity and are designed for high atom economy. nih.govroyalsocietypublishing.org For instance, a one-pot reaction of an enaminone, malononitrile, and a primary amine can yield substituted 2-aminopyridines. nih.gov

For the synthesis of 4,5-Dimethylpyridin-2-amine, a cyclocondensation strategy would involve designing acyclic precursors that already contain the required methyl groups and would lead to the desired 2-amino-4,5-dimethyl substitution pattern upon ring closure.

Precursor Design and Synthesis Strategies

The successful synthesis of 4,5-Dimethylpyridin-2-amine hydrochloride is critically dependent on the rational design and efficient synthesis of its precursors.

If following an amination pathway , the key precursor would be 2-chloro-4,5-dimethylpyridine . The synthesis of this intermediate would likely start from a commercially available lutidine (dimethylpyridine) derivative. For example, a multi-step sequence could involve:

Oxidation of a suitable lutidine to its N-oxide.

Nitration of the N-oxide to introduce a nitro group.

Conversion of the nitro group to a chloro group.

Deoxygenation of the N-oxide to yield the 2-chloro-4,5-dimethylpyridine.

Alternatively, if a cyclocondensation route is chosen, the precursors would be acyclic. For example, a variation of the Guareschi-Thorpe condensation could be envisioned, using a cyanoacetamide, a diketone or its equivalent that would provide the two methyl groups at the correct positions, and a base. The challenge lies in selecting precursors that will regioselectively yield the 4,5-dimethyl substitution pattern.

A related industrial synthesis for a key intermediate in pharmaceuticals, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, starts from 2-hydroxymethyl-4-methoxy-3,5-dimethyl pyridine, which is then chlorinated. google.com This highlights the strategy of building up the desired substitution pattern on a pyridine ring before introducing the final functional group required for conversion to the target molecule.

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount to maximize the yield and purity of the final product, this compound, while minimizing side reactions and waste.

Solvent Effects on Reaction Efficacy

The choice of solvent can significantly impact the rate and outcome of both amination and cyclocondensation reactions. The solvent's polarity, boiling point, and ability to solvate reactants and intermediates are crucial factors.

In the synthesis of 2-aminopyridine derivatives, a variety of solvents are employed. For SNAr reactions, polar aprotic solvents like DMSO, DMF, and NMP are often preferred as they can stabilize the charged intermediates formed during the reaction. nih.govacs.org In one study optimizing a multicomponent synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, carrying out the reaction in refluxing DMF gave a significantly higher yield compared to other solvents like ethanol (B145695), methanol, or acetonitrile. researchgate.net

The solubility of 2-aminopyridine itself varies greatly across different solvents, which is an important consideration for the reaction workup and purification stages. acs.org

Table 1: Effect of Solvent on the Yield of 2-Aminopyridine Derivatives in a Model Reaction

SolventReaction ConditionYield (%)Reference
EthanolReflux58 researchgate.net
MethanolReflux47 researchgate.net
AcetonitrileReflux65 researchgate.net
Tetrahydrofuran (THF)Reflux51 researchgate.net
N,N-Dimethylformamide (DMF)Reflux80 researchgate.net

This table is based on a model reaction for the synthesis of 1-amino-2,6-dioxo-4-(p-tolyl)-1,2,3,6-tetrahydropyridine-3-carbonitrile and is illustrative of solvent effects in pyridine synthesis.

Temperature and Pressure Parameter Studies

Temperature is a critical parameter that controls the rate of reaction. In many syntheses of 2-aminopyridine derivatives, elevated temperatures are required to overcome the activation energy barrier, particularly for less reactive substrates. nih.gov However, excessively high temperatures can lead to decomposition and the formation of unwanted byproducts.

Studies have shown a clear correlation between temperature and reaction yield. For example, in a multicomponent synthesis of a 2-aminopyridine derivative, increasing the temperature from 25°C to 80°C resulted in a dramatic increase in yield from 0% to 75%. nih.gov Similarly, the rearrangement of 2-nitraminopyridine to form 2-amino-5-nitropyridine (B18323) is favored at higher temperatures (above 40-50°C), indicating that temperature can also influence the regioselectivity of a reaction. sapub.org

Table 2: Influence of Temperature on the Yield of a 2-Aminopyridine Derivative

EntryTemperature (°C)Time (h)Yield (%)Reference
125240 nih.gov
2402420 nih.gov
360649 nih.gov
480375 nih.gov

This table is based on the optimization of a multicomponent reaction to synthesize a specific 2-aminopyridine derivative and demonstrates the general effect of temperature.

While many laboratory-scale syntheses are conducted at atmospheric pressure, industrial processes may utilize elevated pressure to increase reaction rates, especially for reactions involving gaseous reagents like ammonia, or to raise the boiling point of a solvent, allowing for higher reaction temperatures.

Catalyst Selection and Loading in Amination Reactions

The introduction of the amino group onto the pyridine ring is a pivotal step in the synthesis of 4,5-Dimethylpyridin-2-amine. This is typically achieved through the amination of a corresponding 2-halopyridine precursor, most commonly 2-chloro- or 2-bromo-4,5-dimethylpyridine. The choice of catalyst and its loading are critical parameters that significantly influence the reaction's yield, rate, and cost-effectiveness.

Modern synthetic approaches predominantly rely on palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These methods offer significant advantages over traditional techniques, which often require harsh conditions and suffer from limited substrate scope.

Palladium-Catalyzed Amination:

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds. ijpsonline.com The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired aminopyridine and regenerate the active catalyst. researchgate.net The efficiency of this process is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium center and modulates its reactivity.

For the amination of electron-rich and sterically hindered pyridines like 4,5-dimethylpyridine derivatives, bulky and electron-rich phosphine ligands are generally preferred. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov The selection of the appropriate base is also crucial, with common choices including sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs₂CO₃).

Copper-Catalyzed Amination:

Copper-catalyzed amination, often referred to as the Ullmann condensation, provides an alternative and often more economical approach to palladium-catalyzed methods. While early iterations of this reaction required high temperatures and stoichiometric amounts of copper, significant advancements have been made. The use of ligands, such as diamines and amino acids, can significantly accelerate the reaction and allow for lower catalyst loadings and milder reaction conditions. researchgate.net For instance, the use of a Cu₂O catalyst with a diamine ligand like N,N'-dimethylethylenediamine (DMEDA) in a solvent such as ethylene (B1197577) glycol has proven effective for the amination of various bromopyridines. researchgate.net

The selection between palladium and copper catalysis often depends on factors such as the cost of the metal, the nature of the starting halide (chlorides are often more challenging for copper catalysis), and the functional group tolerance required for the specific synthetic route.

Below is a comparative table of catalyst systems that could be employed for the amination of a 2-halo-4,5-dimethylpyridine, based on data from analogous pyridine systems.

Catalyst SystemPrecursorCatalyst Loading (mol%)LigandBaseSolventTemperature (°C)Yield (%)Reference
Palladium2-Chloro-4,5-dimethylpyridine1-2Buchwald-type phosphineNaOt-BuToluene80-110>90 (estimated) nih.gov
Copper2-Bromo-4,5-dimethylpyridine5Cu₂ODMEDAEthylene Glycol60-100~90 (estimated) researchgate.net

Scalability Considerations for Research and Industrial Applications

The transition of a synthetic route from a laboratory setting to industrial-scale production presents a unique set of challenges. For the synthesis of this compound, careful consideration must be given to process safety, cost-effectiveness, and environmental impact.

Large-Scale Synthetic Adaptations

Scaling up the synthesis of this compound requires modifications to the laboratory-scale procedures to ensure safety, efficiency, and consistency. One common industrial approach for the synthesis of aminopyridines involves the nitration of the corresponding pyridine derivative followed by reduction. For instance, 4,5-dimethylpyridine could be nitrated to form 4,5-dimethyl-2-nitropyridine, which is then reduced to the desired 2-amino product. nih.gov

Catalytic hydrogenation is a widely used method for the reduction of nitropyridines on a large scale. researchgate.net Catalysts such as palladium on carbon (Pd/C) or Raney nickel are often employed. capes.gov.br This method is generally high-yielding and produces water as the primary byproduct, making it an attractive option from a green chemistry perspective. However, careful control of reaction parameters such as temperature, pressure, and catalyst loading is essential to ensure complete conversion and prevent over-reduction or side reactions.

Another scalable route involves the direct amination of a 2-halo-4,5-dimethylpyridine. While palladium-catalyzed reactions are highly efficient, the cost of palladium can be a significant factor on an industrial scale. Therefore, optimizing catalyst loading and ensuring efficient catalyst recovery and recycling are paramount. Copper-catalyzed systems, being more economical, are often favored for large-scale production, provided that efficient reaction conditions can be established.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles is increasingly becoming a priority in the chemical industry to minimize environmental impact and enhance the sustainability of manufacturing processes. rasayanjournal.co.inresearchgate.net For the synthesis of this compound, several green chemistry aspects can be considered.

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a key metric. Routes that proceed via addition reactions, such as catalytic hydrogenation of a nitropyridine, generally have a higher atom economy than those involving substitution reactions with leaving groups.

Use of Safer Solvents: The choice of solvent is a critical factor in the environmental footprint of a synthetic process. The pharmaceutical and chemical industries are increasingly moving towards the use of greener solvents, such as water, ethanol, or supercritical fluids, and minimizing the use of hazardous chlorinated solvents. researchgate.net For instance, conducting catalytic aminations in solvents like ethylene glycol or even in water, where possible, can significantly improve the greenness of the process.

Catalysis: The use of catalytic instead of stoichiometric reagents is a cornerstone of green chemistry. Both palladium- and copper-catalyzed amination reactions are excellent examples of this principle. Further improvements can be made by using heterogeneous catalysts that can be easily separated from the reaction mixture and recycled, reducing waste and cost. acs.org

Energy Efficiency: Designing synthetic routes that can be performed at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis has been explored as a way to accelerate reactions and reduce energy usage in the synthesis of pyridine derivatives. nih.gov

By evaluating synthetic routes against these green chemistry principles, more sustainable and environmentally benign processes for the production of this compound can be developed.

Chemical Reactivity and Mechanistic Investigations of 4,5 Dimethylpyridin 2 Amine Hydrochloride

Nucleophilic Reactivity of the Amino Group

The exocyclic amino group in 4,5-Dimethylpyridin-2-amine (B1337687) hydrochloride is a primary site for nucleophilic attack, participating in a variety of bond-forming reactions.

Acylation and Alkylation Reactions

The amino group of 2-aminopyridines readily undergoes acylation. The acetylation of aminopyridines with acetic anhydride (B1165640) in acetone (B3395972) is a well-established transformation. Mechanistic studies suggest that for 2-aminopyridines, the reaction proceeds via direct acetylation of the exocyclic amino nitrogen. researchgate.net This is in contrast to 4-aminopyridine (B3432731), where reaction can occur through an N-acetylpyridinium intermediate. The presence of methyl groups on the pyridine (B92270) ring, as in 4,5-Dimethylpyridin-2-amine, can influence the reaction rate through electronic and steric effects. researchgate.net

Alkylation of aminopyridines can occur at either the exocyclic amino group or the pyridine ring nitrogen. For 2-aminopyridines, N-monoalkylation of the amino group can be achieved using a carboxylic acid and sodium borohydride (B1222165) under mild conditions, affording good yields of the corresponding N-alkylaminopyridines. researchgate.net The choice of alkylating agent and reaction conditions is crucial to control the selectivity between N-alkylation of the amino group and quaternization of the pyridine nitrogen. google.com For instance, a process for the N-alkylation of aminopyridines using alkyl alcohols, ethers, or carbonates in the presence of a heterogeneous catalyst at temperatures between 100-500 °C has been developed. acs.org

Table 1: Representative Nucleophilic Reactions of the Amino Group

Reaction Type Reagents and Conditions Product Type General Yields Ref.
Acetylation Acetic anhydride, Acetone, 36°C N-Acetyl-2-aminopyridine derivative Good researchgate.net
N-Monoalkylation Carboxylic acid, Sodium borohydride N-Alkyl-2-aminopyridine derivative Good researchgate.net
N-Alkylation Alkyl alcohol/ether/carbonate, Heterogeneous catalyst, 100-500°C N-Alkyl/N,N-Dialkyl-2-aminopyridine derivative Variable acs.org

Amidation and Ureation Processes

The amino group of 4,5-Dimethylpyridin-2-amine hydrochloride can participate in amidation reactions to form the corresponding N-pyridinylamides. While specific studies on 4,5-dimethylpyridin-2-amine are limited, the synthesis of N-pyridinylamides has been achieved through the oxidative amidation of 2-aminopyridine (B139424) with benzaldehyde, catalyzed by a bimetallic organic framework (Co/Fe-MOF). google.com This suggests a potential pathway for the amidation of its dimethylated analogue.

Ureation reactions involve the reaction of the amino group with an isocyanate or a carbamoyl (B1232498) chloride to form urea (B33335) derivatives. For instance, the reaction of 3-aminopyridine (B143674) with phosgene (B1210022) or urea leads to the formation of N,N'-di-(3-pyridyl)-urea, which can be subsequently nitrated. heteroletters.orggoogle.com This highlights a general method for the ureation of aminopyridines that could be applicable to 4,5-Dimethylpyridin-2-amine.

Electrophilic Aromatic Substitution on the Pyridine Ring System

The pyridine ring of 4,5-Dimethylpyridin-2-amine is activated towards electrophilic attack by the electron-donating amino and methyl groups. The regioselectivity of these reactions is governed by the directing effects of these substituents.

Halogenation Studies and Regioselectivity

The halogenation of aminopyridines can lead to a variety of substituted products. The bromination of 2-aminopyridine with bromine can yield 2-amino-5-bromopyridine (B118841) as a major product, along with the formation of 2-amino-3,5-dibromopyridine. google.com The reaction conditions, including the choice of brominating agent (e.g., Br2 or N-bromosuccinimide) and solvent, can significantly influence the product distribution. google.comgoogle.com For instance, a convenient and scalable process for the preparation of 2,5-dibromopyridine (B19318) starts from the bromination of 2-aminopyridine. google.com

The iodination of 2-aminopyridine with an aqueous iodine-potassium iodide solution has been reported to produce 2-amino-5-iodopyridine (B21400). researchgate.net A method for the synthesis of 2-amino-5-iodopyridine from 2-aminopyridine using iodine and hydrogen peroxide in water has also been disclosed. sapub.org The reaction of 4-aminopyridine with halogens and interhalogens has been shown to produce charge-transfer complexes and ionic species, with bromination leading to protonation and subsequent bromination-dimerization processes. google.com

For 4,5-Dimethylpyridin-2-amine, electrophilic attack is expected to be directed to the positions ortho and para to the activating amino group. The methyl groups at the 4- and 5-positions will further influence the regioselectivity, likely favoring substitution at the C3 and C6 positions.

Table 2: Halogenation of Aminopyridines

Substrate Reagents and Conditions Major Product(s) Ref.
2-Aminopyridine Bromine 2-Amino-5-bromopyridine, 2-Amino-3,5-dibromopyridine google.comevitachem.com
2-Aminopyridine Iodine, Potassium iodide (aq) 2-Amino-5-iodopyridine researchgate.net
2-Aminopyridine Iodine, Hydrogen peroxide, Water 2-Amino-5-iodopyridine sapub.org
4-Aminopyridine Bromine, CH2Cl2 [4-NH2-1λ4-C5H4N-1-H+][Br–] and brominated dimers google.com
4-Aminopyridine Iodine, CH2Cl2 Mixture of charge-transfer complex and ionic species google.com

Nitration and Sulfonation Reaction Pathways

The nitration of 2-aminopyridine typically yields a mixture of isomers. Direct nitration often leads to the formation of 2-amino-5-nitropyridine (B18323) as the major product and 2-amino-3-nitropyridine (B1266227) as the minor product. The reaction can proceed through the formation of 2-nitraminopyridine, which then rearranges to the ring-nitrated products. google.com The regioselectivity is influenced by factors such as temperature and the acidity of the medium. For 4,5-Dimethylpyridin-2-amine, the directing effects of the amino and methyl groups would likely favor nitration at the C3 or C6 position.

Protonation Equilibria and Acid-Base Chemistry in Various Media

The basicity of aminopyridines is a key aspect of their chemical reactivity. The pKa of the conjugate acid of 2-aminopyridine is 6.86, while that of 4-aminopyridine is 9.17. This indicates that the position of the amino group significantly affects the basicity of the pyridine nitrogen. The lone pair of electrons on the exocyclic nitrogen in 2-aminopyridine can participate in resonance, which reduces its availability for protonation compared to the 4-isomer.

The presence of electron-donating methyl groups, as in 4,5-Dimethylpyridin-2-amine, is expected to increase the basicity of the molecule compared to unsubstituted 2-aminopyridine. Theoretical studies on aminopyridines have been used to predict their pKa values, which is crucial for understanding their activity as, for example, ion channel blockers. researchgate.net The initial site of protonation in N'-pyridylformamidines, which bear a structural resemblance to aminopyridines, has been shown to be predominantly on the imino nitrogen of the amidine system rather than the pyridyl nitrogen. In the case of this compound, the compound exists as the protonated salt, with the positive charge likely localized on the pyridine ring nitrogen, which is generally the more basic site in aminopyridines.

Table 3: pKa Values of Selected Aminopyridines

Compound pKa of Conjugate Acid Ref.
Pyridine 5.25
2-Aminopyridine 6.86
3-Aminopyridine 6.0
4-Aminopyridine 9.17
Aniline (B41778) 4.6

Influence of Hydrochloride Salt Form on Reactivity

The formation of a hydrochloride salt significantly alters the chemical reactivity of the parent amine, 4,5-Dimethylpyridin-2-amine. This influence stems primarily from the protonation of the most basic nitrogen atom. In aminopyridines, protonation typically occurs at the pyridine ring nitrogen, creating a pyridinium (B92312) salt. However, the exocyclic amino group can also be protonated. This protonation has several key consequences:

Reduced Nucleophilicity: The primary amino group in its free base form is a potent nucleophile. Upon protonation to form the ammonium (B1175870) salt, the lone pair of electrons on the nitrogen is no longer available for donation, effectively quenching its nucleophilicity. Consequently, reactions that rely on the amine acting as a nucleophile, such as acylation or alkylation, will not proceed unless a base is added to regenerate the free amine.

Increased Solubility in Polar Solvents: Amine hydrochloride salts are generally more soluble in polar solvents like water or alcohols compared to their free base counterparts. This property can be advantageous for reactions conducted in aqueous or protic media.

Activation of the Pyridine Ring: The positive charge on the pyridinium ring system can withdraw electron density, making the ring more susceptible to nucleophilic aromatic substitution, although this is less common than electrophilic substitution on the neutral ring.

Bifunctional Reagent Potential: In certain contexts, amine hydrochloride salts can act as bifunctional reagents. For instance, in some copper-catalyzed reactions, the amine component can add to a substrate while the chloride ion participates in a separate step of the reaction mechanism, such as a chlorination.

In practice, for most transformations involving the amino group of this compound, the addition of a stoichiometric amount of a base is a prerequisite. The choice of base is crucial to avoid side reactions and ensure the complete deprotonation of the amine salt to its more reactive free base form. The equilibrium between the salt and the free base can be manipulated by the reaction conditions, including solvent and temperature.

Metal-Catalyzed Transformations Involving this compound

The 2-aminopyridine moiety is a valuable scaffold in medicinal chemistry and materials science, and its derivatives are frequently synthesized and modified using metal-catalyzed reactions. While direct use of the hydrochloride salt is challenging without a base, the corresponding free amine is an active participant in numerous transformations.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The 2-aminopyridine structure can participate in these reactions in two main ways: as a nucleophile in C-N bond formation (e.g., Buchwald-Hartwig amination) or as a halide-bearing substrate (if halogenated) for C-C bond formation (e.g., Suzuki coupling).

For this compound to be used in a C-N coupling reaction with an aryl halide, the addition of a strong base is essential to liberate the nucleophilic free amine. The pyridine nitrogen and the exocyclic amine can both coordinate to the metal catalyst, making 2-aminopyridines effective ligands and substrates. Palladium and copper are the most common catalysts for these transformations.

While specific examples for 4,5-Dimethylpyridin-2-amine are not prevalent in readily available literature, a typical Buchwald-Hartwig C-N coupling can be represented as follows.

Table 1: Representative Conditions for Buchwald-Hartwig Coupling with a 2-Aminopyridine Derivative This table illustrates typical conditions for this class of reaction and is not based on a specific reported reaction of this compound.

ParameterConditionPurpose
Amine Source This compoundReactant (requires activation)
Aryl Halide Aryl bromide or iodideCoupling partner
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Palladium(0) precursor
Ligand Xantphos, RuPhos, or similar biarylphosphineStabilizes catalyst, promotes reductive elimination
Base NaOt-Bu or K₃PO₄Deprotonates the amine hydrochloride to the free amine
Solvent Toluene or DioxaneAnhydrous, high-boiling point solvent
Temperature 80-120 °CTo overcome activation energy

In such a reaction, the steric hindrance from the two methyl groups on the pyridine ring might influence the reaction rate and yield, a factor noted in couplings of similarly substituted pyridines.

Mechanistic Elucidation of Catalytic Cycles

The mechanism of metal-catalyzed reactions involving 2-aminopyridine derivatives is a subject of detailed study. In palladium-catalyzed C-N cross-coupling reactions (like the Buchwald-Hartwig reaction), the generally accepted catalytic cycle involves several key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

Base-Mediated Deprotonation: The amine hydrochloride is deprotonated by the base to yield the free 4,5-Dimethylpyridin-2-amine.

Coordination and Association: The free amine coordinates to the Pd(II) center. The base then facilitates the deprotonation of the coordinated amine to form a palladium amide complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the new C-N bond and regenerating the Pd(0) catalyst.

The 2-aminopyridine structure is unique because it can act as a bidentate ligand, coordinating to the metal through both the ring nitrogen and the exocyclic amino group. This chelation can stabilize catalytic intermediates and influence the outcome of the reaction. When the hydrochloride salt is used, the initial protonation state prevents this chelation until the free amine is liberated by a base, adding a crucial preliminary step to the catalytic cycle.

Thermal and Photochemical Transformations

The stability of this compound under thermal and photochemical stress is an important consideration for its storage and use in reactions conducted at elevated temperatures or in the presence of light.

Thermal Transformations: Amine hydrochloride salts are generally more thermally stable than their corresponding free bases due to their ionic character and higher lattice energy. However, at high temperatures, they can undergo decomposition. Potential thermal degradation pathways for this compound could include:

Dissociation: Reversible or irreversible dissociation into the free amine and hydrogen chloride gas.

Dimerization or Polymerization: The free amine, once formed at high temperatures, could potentially react with other molecules.

Ring Opening or Fragmentation: At very high temperatures, cleavage of the pyridine ring or loss of the methyl groups could occur.

Systematic studies on the specific decomposition profile of this compound are not widely documented. However, analysis using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be required to determine its precise decomposition temperature and the nature of the transformation.

Photochemical Transformations: The pyridine ring is an aromatic heterocycle that can absorb UV light. Substituted pyridines can undergo various photochemical reactions, including isomerization, rearrangement, and reactions with solvents or other species. The presence of the amino and methyl groups on the ring will influence the electronic transitions and subsequent photochemical pathways. While specific photochemical studies on this compound are scarce, related aminopyridines are known to be sensitive to light. Potential reactions could involve radical mechanisms or photo-induced substitution, leading to degradation over time upon prolonged exposure to UV radiation.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4,5-Dimethylpyridin-2-amine (B1337687) hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques offers a comprehensive structural and purity profile.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 4,5-Dimethylpyridin-2-amine hydrochloride provides crucial information about the number of different types of protons and their neighboring environments. Due to the hydrochloride salt formation, the amine and pyridine (B92270) nitrogen atoms are protonated, which significantly influences the chemical shifts of the nearby protons, typically causing them to shift downfield compared to the free base.

Based on the structure, the following proton signals are expected:

Aromatic Protons: Two distinct signals for the protons on the pyridine ring (H-3 and H-6). The proton at the 6-position (adjacent to the protonated nitrogen) is expected to be the most downfield.

Amine Protons: A broad signal corresponding to the protons of the ammonium (B1175870) group (-NH3+). The chemical shift of this peak can be variable and is often affected by solvent and concentration.

Methyl Protons: Two sharp singlets for the two methyl groups at positions 4 and 5. These are expected to be in the upfield region of the spectrum.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-6~8.0-8.2Singlet1H
H-3~6.5-6.7Singlet1H
-NH3+Variable (Broad)Singlet3H
C4-CH3~2.3Singlet3H
C5-CH3~2.2Singlet3H

Note: The predicted chemical shifts are estimations and can vary based on the solvent and experimental conditions.

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The expected signals in the ¹³C NMR spectrum are:

Aromatic Carbons: Five signals corresponding to the carbon atoms of the pyridine ring. The carbon atom at the 2-position (C-2), bonded to the ammonium group, and the carbon at the 6-position will be significantly downfield.

Methyl Carbons: Two signals in the upfield region for the two methyl carbons.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~158-160
C-6~148-150
C-4~145-147
C-5~120-122
C-3~110-112
C4-CH3~18-20
C5-CH3~16-18

Note: The predicted chemical shifts are estimations and can vary based on the solvent and experimental conditions.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and serves as a unique "molecular fingerprint."

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. The formation of the hydrochloride salt will have a notable effect on the spectrum, particularly on the vibrations involving the amine group.

Expected Characteristic FT-IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-2800 (broad)N-H stretchingAmmonium (-NH3+)
3100-3000C-H stretchingAromatic C-H
2980-2850C-H stretchingMethyl (aliphatic) C-H
~1640C=C and C=N stretchingPyridine ring
~1600N-H bendingAmmonium (-NH3+)
~1450C-H bendingMethyl (aliphatic) C-H
~850-800C-H out-of-plane bendingAromatic C-H

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the pyridine ring and the C-C bonds of the methyl groups.

Expected Characteristic Raman Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3060C-H stretchingAromatic C-H
~2925C-H stretchingMethyl (aliphatic) C-H
~1610Ring stretchingPyridine ring
~1380C-H deformationMethyl (aliphatic) C-H
~1000Ring breathing modePyridine ring

The symmetric ring breathing mode of the pyridine ring, typically a strong and sharp band around 1000 cm⁻¹, is a characteristic feature in the Raman spectrum of pyridine derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, providing insights into the electronic structure of the compound. For aromatic systems like pyridine derivatives, characteristic π → π* and n → π* transitions are typically observed.

For a comparable compound, 2-Amino-5-Chloropyridine, complexed with tetrachloromercurate, a UV-Vis absorption spectrum shows a cut-off wavelength at 348 nm. researchgate.net This indicates that substituted aminopyridines can have significant absorption in the UV-A region. The protonation of the pyridine nitrogen in the hydrochloride salt would likely lead to a hypsochromic (blue) shift compared to the free base, as the lone pair on the nitrogen is no longer available for n → π* transitions.

Table 1: Expected UV-Vis Absorption Characteristics of this compound

Transition TypeExpected Wavelength Range (nm)Notes
π → π200-300Influenced by methyl and amino substituents, likely red-shifted compared to pyridine.
n → π>250May be blue-shifted or absent upon protonation in the hydrochloride form.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. For 4,5-Dimethylpyridin-2-amine (the free base of the title compound), the predicted monoisotopic mass is 122.0844 Da. HRMS can also provide information on the collision cross-section (CCS) of ions, which is related to their shape and size.

Table 2: Predicted Collision Cross Section (CCS) Data for 4,5-Dimethylpyridin-2-amine Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺123.09168123.2
[M+Na]⁺145.07362132.7
[M-H]⁻121.07712125.9
[M+NH₄]⁺140.11822144.4
[M+K]⁺161.04756130.8
[M+H-H₂O]⁺105.08166117.4
[M+HCOO]⁻167.08260147.6
[M+CH₃COO]⁻181.09825174.2

Data obtained from computational predictions.

The fragmentation of aminopyridines in mass spectrometry is influenced by the stable pyridine ring and the amino substituent. A common fragmentation pathway for amines is the α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. libretexts.org For 4,5-Dimethylpyridin-2-amine, this could involve the loss of a methyl radical from the ring or cleavage within the amino group if it were further substituted.

The mass spectrum of an isomer, 2,5-dimethylpyridine, shows a prominent molecular ion peak and fragmentation involving the loss of a proton and subsequent ring cleavage. nist.gov For 4,5-Dimethylpyridin-2-amine, the presence of the amino group would likely lead to characteristic fragmentation patterns, such as the loss of ammonia (B1221849) (NH₃) or hydrogen cyanide (HCN) from the molecular ion.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

As of the latest literature review, a specific single-crystal X-ray diffraction structure for this compound has not been reported. However, analysis of related structures can provide valuable insights into the expected molecular geometry and crystal packing. For example, the crystal structure of 2-aminopyridine (B139424) reveals a planar molecule. iucr.org It is anticipated that 4,5-Dimethylpyridin-2-amine would also have a largely planar pyridine ring. The hydrochloride form would feature a protonated pyridinium (B92312) ion with a chloride counter-ion.

Intermolecular Interactions in Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound is expected to be dominated by a network of intermolecular interactions, primarily hydrogen bonding and potentially π-π stacking.

Hydrogen Bonding: The presence of the amino group and the protonated pyridinium nitrogen provides sites for strong hydrogen bonds. The N-H protons of the amino group and the pyridinium N⁺-H can act as hydrogen bond donors, while the chloride anion is a strong hydrogen bond acceptor. It is highly probable that N-H···Cl⁻ hydrogen bonds would be a key feature in the crystal lattice, linking the cations and anions into a stable three-dimensional network. nih.govacs.org In the free base, hydrogen-bonded dimers are commonly observed in aminopyridine structures, with N-H···N interactions between the amino group of one molecule and the pyridine nitrogen of another. iucr.org

Table 3: Common Intermolecular Interactions in Aminopyridine Crystal Structures

Interaction TypeDescriptionKey Atoms Involved
Hydrogen BondingStrong directional interactions crucial for crystal packing. nih.govacs.orgN-H···Cl⁻, N⁺-H···Cl⁻
π-π StackingNon-covalent interaction between aromatic rings. researchgate.netresearchgate.netnih.govPyridine ring centroids

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and geometric parameters. researchgate.net For molecules like 4,5-Dimethylpyridin-2-amine (B1337687), DFT methods, such as B3LYP, are frequently employed to provide a detailed understanding of their fundamental characteristics. nih.govnih.gov

Optimization of Molecular Conformations

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For aminopyridine derivatives, this process involves determining the precise bond lengths, bond angles, and dihedral angles. arxiv.org

Theoretical studies on closely related molecules, such as 2-amino-4-methylpyridine (B118599), have been performed using methods like Møller–Plesset perturbation theory (MP2) and DFT (B3LYP) with various basis sets (e.g., 6-31G(d), 6-31++G(d,p), and 6-311++G(d,p)) to achieve optimized geometries that show good agreement with experimental data. nih.govnih.gov A similar approach for 4,5-Dimethylpyridin-2-amine would involve systematic calculations to identify the lowest energy conformer, considering the rotational positions of the amino and methyl groups. The planarity of the amino group is a key parameter, with a low energy barrier for pyramidal inversion at the nitrogen atom, as seen in similar aminopyridines where the activation energy is calculated to be as low as 0.41 kcal/mol. nih.govnih.gov

Table 1: Representative Theoretical Geometrical Parameters for Aminopyridine Structures (Note: Data presented below is based on analogous aminopyridine structures from computational studies and serves as a predictive reference for 4,5-Dimethylpyridin-2-amine.)

Parameter Predicted Value Range Methodological Basis
C-N (amino) Bond Length 1.37 - 1.39 Å DFT/B3LYP
Pyridine (B92270) C-N Bond Lengths 1.33 - 1.35 Å DFT/B3LYP
Amino Group H-N-H Angle 115° - 118° DFT/B3LYP

Prediction of Spectroscopic Parameters

DFT calculations are instrumental in predicting vibrational spectra (Infrared and Raman), which arise from the quantized vibrational motions of the molecule. By calculating the harmonic frequencies of the optimized structure, a theoretical spectrum can be generated. These predicted spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational bands to specific atomic motions, such as C-H stretches, N-H stretches, and ring breathing modes. nih.govnih.gov

For the related compound 2-amino-4,6-dimethyl pyrimidine, DFT calculations at the B3LYP level with 6-31+G and 6-311++G basis sets have produced theoretical IR and Raman spectra that are in good agreement with the experimentally recorded spectra. A similar computational analysis for 4,5-Dimethylpyridin-2-amine would yield a detailed vibrational assignment, providing a spectroscopic signature for the molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. arxiv.org A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org In aminopyridine derivatives, the HOMO is typically localized on the amino group and the pyridine ring, while the LUMO is distributed over the pyridine ring system. mdpi.com This distribution indicates that charge transfer predominantly occurs from the electron-rich amino group to the aromatic ring upon electronic excitation. rsc.org

Table 2: Predicted Frontier Orbital Properties for Aminopyridine Scaffolds (Note: Values are illustrative, based on computational studies of similar aminopyridine compounds.)

Property Predicted Characteristic Significance
HOMO Energy Relatively high Indicates good electron-donating ability
LUMO Energy Relatively low Indicates good electron-accepting ability
HOMO-LUMO Gap Moderately small Suggests high chemical reactivity and polarizability
HOMO Localization Amino group and pyridine ring Site of nucleophilic attack

Reaction Mechanism Predictions and Energy Barrier Calculations

Computational chemistry is a vital tool for elucidating the step-by-step pathways of chemical reactions and calculating the energy profiles associated with them.

Transition State Analysis for Key Transformations

By mapping the potential energy surface of a reaction, computational methods can identify transition states—the high-energy structures that connect reactants to products. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.

For 2-aminopyridines, several key transformations have been studied computationally:

Tautomerization: 2-Aminopyridine (B139424) can exist in equilibrium with its imine tautomer, 2(1H)-pyridinimine. DFT calculations on 2-amino-4-methylpyridine have shown that the amino form is significantly more stable (by about 13.60 kcal/mol) than the imine form. The transition state for the proton transfer involved in this tautomerization has a high energy barrier (calculated at 44.81 kcal/mol), indicating that the amino tautomer is overwhelmingly favored. nih.govnih.gov

N-Alkylation and N-Arylation: These are common reactions for aminopyridines. While specific studies on 4,5-Dimethylpyridin-2-amine are not available, computational investigations of related coupling reactions, such as those catalyzed by transition metals, help to understand the mechanistic pathways, which can involve steps like oxidative addition and reductive elimination. researchgate.net The role of the pyridine nitrogen in coordinating with metal catalysts is a critical aspect that can be modeled. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While DFT calculations typically model molecules in a static, gas-phase environment or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule in an explicit solvent environment, such as water. arxiv.orgnih.gov

MD simulations track the movements of every atom in the system over time by solving Newton's equations of motion. This approach allows for the exploration of conformational changes, solvent structuring around the solute, and the dynamics of intermolecular interactions like hydrogen bonding. semanticscholar.org

For 4,5-Dimethylpyridin-2-amine hydrochloride in an aqueous solution, an MD simulation would reveal:

Solvation Shell Structure: How water molecules arrange themselves around the protonated pyridine ring and the amino group. The simulation would show the formation of strong hydrogen bonds between the protonated ring nitrogen, the amino hydrogens, and surrounding water molecules.

Hydrogen Bond Dynamics: The average number of hydrogen bonds, their lifetimes, and the geometry of these interactions can be quantified, providing insight into how the solute influences the local water structure. acs.org

Conformational Flexibility: The simulation would show the dynamic range of motion of the methyl and amino groups, providing a more realistic picture of the molecule's behavior than a static optimization.

Such simulations are crucial for understanding how the solvent environment modulates the properties and reactivity of the molecule.

Quantum Chemical Topology Analysis (e.g., QTAIM) for Bonding Characterization

A QTAIM analysis of this compound would involve calculating the electron density and its topological properties. Key parameters at the bond critical points (BCPs) between atoms provide quantitative information about the bonds:

Electron Density (ρ(r)) : A higher value at the BCP indicates a stronger bond.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value is characteristic of a shared interaction (covalent bond), while a positive value suggests a closed-shell interaction (like ionic bonds or van der Waals forces).

Ellipticity (ε) : This parameter measures the deviation of the electron density from cylindrical symmetry around the bond axis, providing insight into the π-character of a bond. Higher ellipticity in the C-C and C-N bonds of the pyridine ring would suggest significant electron delocalization.

For this compound, a QTAIM analysis could be particularly insightful for:

Characterizing the C-N bonds within the pyridine ring and the exocyclic C-NH2 bond to determine their degree of covalent character and strength.

Investigating the effect of the methyl and amino substituents on the aromaticity of the pyridine ring by analyzing the electron density distribution.

Examining the nature of the interaction between the aminopyridinium cation and the chloride anion, likely revealing a closed-shell, ionic interaction.

The insights from such an analysis are crucial for understanding the molecule's stability, reactivity, and potential for intermolecular interactions.

Table 1: Illustrative QTAIM Parameters for Covalent Bonds in a Substituted Pyridine Ring This table is illustrative and provides expected ranges for QTAIM parameters based on studies of similar molecules. Actual values for this compound would require specific computational analysis.

BondElectron Density (ρ(r)) (a.u.)Laplacian (∇²ρ(r)) (a.u.)Ellipticity (ε)
C=C> 0.30< 0> 0.1
C-C~ 0.25< 0< 0.1
C=N> 0.35< 0> 0.1
C-N (exocyclic)~ 0.28< 0Variable

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity or other properties. nih.govnih.gov These models are valuable for predicting the properties of new compounds without the need for extensive experimental work.

While a specific QSRR model for this compound has not been detailed in the literature, studies on other aminopyridines and substituted pyridines have successfully used this approach to predict properties like chromatographic retention times. uliege.be These studies demonstrate the feasibility of developing a QSRR model that could include this compound.

A typical QSRR study involves the following steps:

Dataset Selection : A set of structurally related compounds, including this compound, would be chosen.

Descriptor Calculation : A wide range of molecular descriptors for each compound would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure, such as:

Topological descriptors : Information about molecular size and branching.

Geometrical descriptors : 3D aspects of the molecule.

Electronic descriptors : Distribution of charges and orbitals (e.g., dipole moment, HOMO/LUMO energies).

Physicochemical descriptors : Properties like logP (lipophilicity).

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Machines (SVM), are used to build a mathematical equation linking a selection of the most relevant descriptors to the property of interest.

Model Validation : The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.

For this compound, a QSRR model could be developed to predict its reactivity in a specific chemical transformation or its retention behavior in a chromatographic system. The descriptors included in such a model would provide insights into the structural features that govern its reactivity.

Table 2: Examples of Molecular Descriptors Potentially Relevant for a QSRR Model of Aminopyridines This table presents a selection of descriptors that have been found to be significant in QSRR studies of aminopyridines and related compounds.

Descriptor ClassDescriptor NameDescription
ElectronicDipole MomentMeasures the overall polarity of the molecule.
ElectronicHOMO EnergyEnergy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons.
ElectronicLUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons.
PhysicochemicalLogPThe logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity.
TopologicalWiener IndexA measure of the molecular branching.

The development of robust QSRR models for aminopyridines can significantly aid in the rational design of new compounds with desired properties and in understanding the mechanisms of their chemical and biological activities.

Applications in Complex Molecule Synthesis and Chemical Precursor Development

Role as a Key Intermediate in Multi-Step Organic Syntheses

The utility of 4,5-dimethylpyridin-2-amine (B1337687) hydrochloride as a foundational element in multi-step synthetic sequences is well-established. Its bifunctional nature allows for sequential or one-pot reactions to build molecular complexity efficiently.

The pyridine (B92270) ring of 4,5-dimethylpyridin-2-amine is amenable to further substitution, enabling the synthesis of a variety of polysubstituted pyridine derivatives. The existing methyl and amino groups on the pyridine ring direct incoming substituents to specific positions, influencing the regioselectivity of subsequent reactions. Methods for the functionalization of pyridine rings often take advantage of the intrinsic properties of the ring nitrogen. digitellinc.com For instance, electrophilic aromatic substitution reactions can introduce a range of functional groups onto the pyridine scaffold. The amino group can be protected to allow for selective reactions on the pyridine ring and then deprotected in a later step.

A common strategy involves the protection of the exocyclic amino group, for example, by reaction with 2,5-dimethylpyrrole, to facilitate further manipulations of the pyridine ring. nih.gov This protecting group can later be removed under mild conditions, such as refluxing in an aqueous ethanol (B145695) solution of hydroxylamine (B1172632) hydrochloride. nih.gov This approach has been utilized in the synthesis of various analogs, including those designed as inhibitors for inducible nitric oxide synthase. nih.gov

Table 1: Examples of Polysubstituted Pyridine Systems Derived from 2-Aminopyridine (B139424) Scaffolds

Starting Material AnalogueReagents and ConditionsProduct TypeReference
2-Amino-4-methylpyridine (B118599)1. n-BuLi, Et2O, -20°C to -10°C; 2. Electrophile6-Substituted-4-methylpyridin-2-amine nih.gov
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methyl-6-hydroxymethylpyridineNaH, THF, then MeI6-(2-Methoxypropyl)-4-methylpyridine derivative nih.gov
2-AminopyridineBr2, Acetic Acid2-Amino-5-bromopyridine (B118841) orgsyn.org

This table is interactive and can be sorted by clicking on the column headers.

The inherent reactivity of the 2-aminopyridine moiety within 4,5-dimethylpyridin-2-amine makes it an excellent scaffold for the construction of fused heterocyclic systems through ring annulation reactions. These reactions involve the formation of a new ring fused to the pyridine core, leading to polycyclic aromatic or heteroaromatic compounds. Such structures are of significant interest in medicinal chemistry and materials science.

The pyridine unit is a key component in many natural and synthetic compounds and is often fused to other motifs to create molecules with interesting biological profiles. nih.gov The development of efficient synthetic procedures for creating fused systems, such as chromenopyridines, is an active area of research. nih.gov For example, the Povarov reaction, a cycloaddition reaction, can be used to generate fused nitrogen-containing six-membered rings. nih.gov

Tandem synthesis methodologies have been developed to construct polyannular scaffolds in a single pot from amino amides and aldehydes, where both heterocyclic rings of the scaffold are assembled simultaneously. nih.gov This approach allows for the creation of diverse fused cycloalkyl and bicyclic ring systems. nih.gov

Derivatization for Specialized Synthetic Utility

The targeted modification of 4,5-dimethylpyridin-2-amine allows for the generation of derivatives with tailored properties for specific synthetic applications. These derivatization strategies can focus on either the pyridine ring or the exocyclic amino group.

Systematic modification of the 4,5-dimethylpyridin-2-amine core structure is a common strategy in the development of new bioactive molecules. By introducing various substituents at different positions, libraries of advanced pyridinamine analogs can be synthesized and screened for desired biological activities.

For example, a series of novel and potent PLK4 inhibitors with an aminopyrimidine core were developed using a scaffold hopping strategy. nih.gov This involved the synthesis of a range of derivatives and evaluation of their in vitro enzyme activity. nih.gov The synthesis of these analogs often involves multi-step sequences, including nucleophilic substitution and cross-coupling reactions. nih.gov

Both the pyridine ring and the exocyclic amine nitrogen of 4,5-dimethylpyridin-2-amine hydrochloride are susceptible to functionalization, offering a dual handle for derivatization.

Functionalization of the Pyridine Ring: The pyridine ring can undergo various electrophilic and nucleophilic substitution reactions. The position of these substitutions is influenced by the electronic effects of the existing methyl and amino groups. For instance, halogenation or nitration can introduce new functional groups that can be used for further transformations, such as cross-coupling reactions.

Functionalization of the Amine Nitrogen: The primary amine group is a versatile functional handle that can readily undergo acylation, alkylation, arylation, and sulfonylation reactions. These modifications can be used to introduce a wide variety of substituents, altering the steric and electronic properties of the molecule. For example, the reaction with various amines and a palladium catalyst can be used to synthesize a range of N-substituted derivatives. nih.gov

Table 2: Examples of Functionalization Reactions on the 2-Aminopyridine Scaffold

Reaction TypeReagents and ConditionsFunctionalized PositionReference
N-AlkylationCH3I, CaH2Amine Nitrogen nih.gov
Deprotection of N-pyrroleNH2OH·HCl, Ethanol/Water, refluxAmine Nitrogen nih.gov
Buchwald–Hartwig CouplingVarious amines, K2CO3, X-Phos, Pd2(dba)3, n-BuOH, 85 °CAmine Nitrogen nih.gov
Nucleophilic SubstitutionVarious nucleophiles, TEA, CHCl3, r.t.Pyridine Ring (activated position) nih.gov

This table is interactive and can be sorted by clicking on the column headers.

Development of Chiral Analogs and Their Synthetic Utility

The synthesis of chiral analogs derived from the 4,5-dimethylpyridin-2-amine scaffold is an important area of research, particularly for applications in asymmetric catalysis and medicinal chemistry. The introduction of chirality can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalytic methods.

While specific examples detailing the development and synthetic utility of chiral analogs directly from this compound are not prevalent in the provided search results, the general principles of synthesizing chiral aminopyridine derivatives can be applied. For instance, the attachment of a chiral side chain to the amine nitrogen or the pyridine ring can impart chirality to the molecule. These chiral analogs can then be utilized as ligands in asymmetric transition-metal catalysis or as key intermediates in the synthesis of enantiomerically pure target molecules. The development of such chiral building blocks is crucial for accessing single-enantiomer drugs and other high-value chiral compounds.

Asymmetric Transformations and Enantioselective Synthesis

The field of asymmetric catalysis has seen a continuous search for novel and efficient chiral ligands and catalysts that can facilitate the synthesis of enantiomerically pure compounds. Pyridine-based structures are a common motif in a variety of chiral ligands due to their coordinating ability with a wide range of metal centers. While the broader class of chiral pyridines has been extensively explored in asymmetric synthesis, specific research on the direct application of This compound as a precursor for chiral ligands or its direct use in enantioselective transformations is not extensively documented in publicly available scientific literature.

The core structure of 4,5-dimethylpyridin-2-amine presents potential for the development of chiral ligands. The amino group at the 2-position can be functionalized to introduce chiral auxiliaries or phosphine (B1218219) groups, leading to the formation of chiral P,N-ligands. Such ligands are known to be effective in a variety of metal-catalyzed asymmetric reactions, including hydrogenations, cross-coupling reactions, and allylic alkylations. The methyl groups at the 4- and 5-positions could provide steric bulk, which can influence the chiral environment around the metal center, potentially impacting enantioselectivity.

While direct research is limited, the conceptual application of this compound can be inferred from studies on structurally similar molecules. For instance, the development of chiral 2-aminopyridine derivatives has led to the creation of effective ligands for asymmetric catalysis. These ligands often rely on the introduction of a chiral center on the exocyclic nitrogen or through the formation of a chiral scaffold that incorporates the pyridine ring.

In the absence of direct research findings for this compound in asymmetric synthesis, a detailed analysis with specific reaction data and enantiomeric excess values cannot be provided. The scientific community has yet to publish studies that utilize this specific compound for the development of catalysts for asymmetric transformations. Therefore, no data tables with detailed research findings can be presented.

Further research into the derivatization of 4,5-Dimethylpyridin-2-amine to create novel chiral ligands could be a potential area of investigation for synthetic chemists. The exploration of its utility in asymmetric catalysis would be necessary to determine its effectiveness and potential applications in the synthesis of complex, chiral molecules.

Coordination Chemistry and Ligand Design with 4,5 Dimethylpyridin 2 Amine Hydrochloride

Chelation Properties of the Pyridine (B92270) Nitrogen and Amine Group

The potential of 4,5-Dimethylpyridin-2-amine (B1337687) to act as a chelating ligand, engaging both its endocyclic pyridine nitrogen and its exocyclic amine group in coordination with a metal center, remains a theoretical consideration. In its hydrochloride form, the amine group is protonated, which would inhibit its ability to donate a lone pair of electrons to a metal ion. For coordination to occur, deprotonation to the free base, 4,5-Dimethylpyridin-2-amine, would be necessary.

The geometry of the resulting chelate ring, a five-membered ring formed by the metal, the pyridine nitrogen, the two intervening carbon atoms of the pyridine ring, and the amine nitrogen, is a well-established and stable arrangement in coordination chemistry. The electronic effects of the two methyl groups at the 4 and 5 positions would likely influence the electron density on the pyridine ring and, consequently, its donor properties. However, without experimental data, any discussion of bite angle, conformational preferences, and the relative donor strengths of the two nitrogen atoms remains speculative.

Synthesis and Characterization of Metal Complexes

The scientific literature lacks any reports on the synthesis and characterization of metal complexes specifically derived from 4,5-Dimethylpyridin-2-amine. While the synthesis of transition metal complexes with other aminopyridine-based ligands is common, no studies have detailed the reaction conditions, isolation, and structural analysis of complexes involving this particular ligand.

Transition Metal Coordination Complexes

There are no published examples of transition metal complexes with 4,5-Dimethylpyridin-2-amine. Therefore, information regarding their stoichiometry, geometry, and magnetic properties is unavailable.

Spectroscopic Signatures of Ligand-Metal Interactions

Without synthesized complexes, there is no spectroscopic data to analyze. Typically, the coordination of a ligand like 4,5-Dimethylpyridin-2-amine to a metal center would be expected to induce characteristic shifts in its spectroscopic signatures. For instance, in Infrared (IR) spectroscopy, changes in the stretching frequencies of the C=N and C=C bonds of the pyridine ring, as well as the N-H stretching and bending vibrations of the amine group, would indicate complex formation. Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy would reveal changes in the chemical shifts of the ligand's protons and carbons upon coordination. Electronic spectroscopy (UV-Vis) would show new absorption bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal center. However, no such data has been reported for complexes of 4,5-Dimethylpyridin-2-amine.

Applications of Coordination Complexes in Catalysis

The potential for metal complexes of 4,5-Dimethylpyridin-2-amine to serve as catalysts is an open area for investigation. The combination of a pyridine ring and an amine donor site in a chelating ligand can create a stable and electronically tunable environment around a metal center, which is often conducive to catalytic activity.

Catalytic Activity in Organic Transformations

There are no studies documenting the use of 4,5-Dimethylpyridin-2-amine-metal complexes as catalysts in any organic transformations.

Mechanistic Studies of Metal-Mediated Catalysis

In the absence of any observed catalytic activity, no mechanistic studies have been performed. Such investigations would typically follow the discovery of a catalytically active system and would aim to elucidate the step-by-step pathway of the catalytic cycle.

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Networks in Crystalline and Solution States

Hydrogen bonding is a critical directional interaction in the supramolecular assembly of aminopyridine derivatives. In the case of 4,5-dimethylpyridin-2-amine (B1337687) hydrochloride, the protonated ring nitrogen and the exocyclic amino group are excellent hydrogen bond donors. The chloride anion, in turn, is a potent hydrogen bond acceptor.

In the crystalline state, one can anticipate the formation of extensive hydrogen-bonding networks. The N⁺-H of the pyridinium (B92312) cation and the N-H bonds of the amino group would readily engage with the chloride anions. This interaction can be represented as N-H···Cl⁻. Furthermore, the unprotonated nitrogen of a neighboring aminopyridine molecule could act as a hydrogen bond acceptor, leading to cation-cation interactions through N-H···N bridges. Such interactions are prevalent in the crystal structures of related aminopyrimidinium salts, where they form robust supramolecular chains and more complex architectures.

In solution, the extent and nature of hydrogen bonding would be highly dependent on the solvent. In polar protic solvents, the solvent molecules would compete for hydrogen bonding sites, potentially disrupting the self-association of the 4,5-dimethylpyridin-2-amine hydrochloride molecules. In less polar solvents, the formation of ion pairs and small aggregates stabilized by hydrogen bonds would be more favorable.

Table 1: Potential Hydrogen Bond Interactions in this compound

DonorAcceptorType of Interaction
Pyridinium N⁺-HChloride Anion (Cl⁻)Strong Hydrogen Bond
Amino N-HChloride Anion (Cl⁻)Strong Hydrogen Bond
Amino N-HPyridine (B92270) Nitrogen (N)Moderate Hydrogen Bond

π-π Stacking Interactions in Molecular Assemblies

The pyridine ring of this compound is an aromatic system, making it susceptible to π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. The stability and geometry of these stacks are influenced by the substitution pattern on the ring.

Host-Guest Chemistry Applications

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule. The specificity of this interaction is governed by molecular recognition, which relies on a combination of non-covalent forces. While there is no specific literature detailing the use of this compound as either a host or a guest, its structural features suggest potential applications.

The pyridinium core could allow it to act as a guest, binding within the cavity of a suitable macrocyclic host such as a cyclodextrin, calixarene, or cucurbituril. The binding would be driven by a combination of hydrophobic interactions between the dimethylpyridine moiety and the host's cavity, and electrostatic interactions between the cationic pyridinium and a suitably charged or polarizable host.

Conversely, if incorporated into a larger, pre-organized structure, the aminopyridinium unit could act as a binding site within a host molecule, capable of recognizing and binding specific anionic or neutral guest species through hydrogen bonding and π-stacking interactions.

Self-Assembly Processes and Ordered Structures

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The combination of strong, directional hydrogen bonding and weaker, but significant, π-π stacking interactions in this compound makes it a prime candidate for forming well-defined self-assembled structures.

In a suitable solvent system, one could envision the formation of various supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or even more complex three-dimensional networks. The primary driving force for the initial assembly would likely be the strong N-H···Cl⁻ hydrogen bonds, forming the primary structural motifs. These motifs would then be further organized by weaker N-H···N hydrogen bonds and π-π stacking interactions to build up the final ordered structure. The specific outcome of the self-assembly process would be highly dependent on factors such as concentration, temperature, and the nature of the solvent.

Future Research Directions and Potential Innovations

Exploration of Novel Synthetic Pathways for Sustainable Production

There is currently no specific literature detailing novel or sustainable synthetic pathways for 4,5-Dimethylpyridin-2-amine (B1337687) hydrochloride. Research on related pyridine (B92270) derivatives often involves multi-step syntheses. For instance, a patent for the synthesis of a related compound, 5-bromo-3,4-dimethylpyridin-2-amine, describes a process involving the selective methylation of a dibrominated precursor using a nickel catalyst, which was found to be higher yielding than a palladium-catalyzed process. google.com General strategies for creating sustainable chemical processes often focus on reducing the number of synthetic steps, using greener solvents, employing catalytic rather than stoichiometric reagents, and optimizing energy efficiency. However, the application of these principles directly to the production of 4,5-Dimethylpyridin-2-amine hydrochloride has not been documented in available research.

Application in Emerging Areas of Organic and Materials Chemistry

While related aminopyridine structures are investigated for various applications, there is no specific information on the use of this compound in emerging areas of organic and materials chemistry. Other pyridine derivatives have been explored as:

Inhibitors for Inducible Nitric Oxide Synthase (iNOS) : Analogues such as 6-substituted-4-methylpyridin-2-amines have been synthesized and evaluated for this purpose. nih.gov

Building blocks for complex heterocyclic compounds : Pyridine derivatives are common intermediates in the synthesis of pharmaceuticals and biologically active molecules. biosynth.com

Components in Materials Science : Some aminopyridines are studied for their potential role as monomers or crosslinkers in the development of conductive polymers and metal-organic frameworks (MOFs). mdpi.com

Without dedicated studies, the potential of this compound in these or other emerging fields remains speculative.

Advanced Mechanistic Studies using Time-Resolved Techniques

No published research could be found that employs time-resolved spectroscopic or other advanced techniques to study the reaction mechanisms involving this compound. Such studies are crucial for understanding reaction intermediates, transition states, and the kinetics of chemical transformations, but they have not been applied to this specific compound according to the available literature.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound with flow chemistry or automated synthesis platforms is not documented. Flow chemistry offers significant advantages for process optimization, safety, and scalability in chemical manufacturing. While the continuous-flow synthesis of various active pharmaceutical ingredients, including some containing pyridine rings, has been successfully demonstrated, this technology has not been publicly applied to the synthesis of this compound.

Theoretical Advancements and Predictive Modeling for Reactivity

Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for predicting the geometry, electronic properties, and reactivity of molecules. Such studies have been performed on various new pyridine derivatives to complement experimental findings on their biological activities. biosynth.com However, a specific theoretical or predictive model for the reactivity of this compound is not available in the current body of scientific literature.

Q & A

Q. Optimization Tips :

  • Maintain reaction temperatures between 60–80°C to balance reactivity and side-product formation.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
  • Monitor reaction progress via TLC or HPLC to identify optimal quenching points .

How can researchers validate the purity and structural integrity of this compound?

Basic Research Question
A combination of analytical techniques is essential:

  • HPLC : Assess purity (>98%) using a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm.
  • NMR Spectroscopy : Confirm structure via ¹H and ¹³C NMR. Key signals include:
    • Aromatic protons (pyridine ring): δ 6.8–8.2 ppm.
    • Methyl groups (C4/C5): δ 2.3–2.5 ppm (singlets).
  • Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 153.1 (freebase) and [M+Cl]⁻ at m/z 189.1 (hydrochloride).
  • Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .

What experimental strategies resolve contradictions in spectral data during characterization?

Advanced Research Question
Discrepancies in NMR or MS data may arise from:

  • Tautomerism : The amine group’s position on the pyridine ring can lead to tautomeric shifts. Use 2D NMR (COSY, HSQC) to assign signals unambiguously.
  • Salt vs. Freebase : Ensure the sample is fully protonated by dissolving in D₂O or DCl-doped DMSO-d₆ for NMR.
  • Impurity Peaks : Compare retention times in HPLC with synthetic intermediates (e.g., unreacted starting materials) and optimize purification via recrystallization (ethanol/water) .

How do steric and electronic effects of the 4,5-dimethyl groups influence reactivity in downstream applications?

Advanced Research Question
The methyl groups impact reactivity in two key ways:

  • Steric Hindrance : Limits nucleophilic attack at adjacent positions, directing reactions to the 2-amine or 6-position of the pyridine ring.
  • Electronic Effects : Electron-donating methyl groups increase ring electron density, enhancing susceptibility to electrophilic substitution (e.g., nitration, halogenation).
    Experimental Validation :
  • Perform DFT calculations to map electrostatic potential surfaces.
  • Compare reaction rates with non-methylated analogues (e.g., pyridin-2-amine) under identical conditions .

What are the stability profiles of this compound under varying storage conditions?

Advanced Research Question
Stability studies should include:

  • Thermal Stability : Store at 4°C in airtight, light-protected containers. Avoid >40°C to prevent decomposition (TGA/DSC analysis recommended).
  • pH Sensitivity : The hydrochloride salt is stable in acidic conditions (pH 2–4) but hydrolyzes in alkaline media (pH >8).
  • Long-Term Storage : Lyophilize and store under nitrogen with desiccants (e.g., silica gel) to minimize hygroscopic degradation .

How can researchers design assays to study biological interactions of this compound?

Advanced Research Question
For target engagement studies:

  • Fluorescence Quenching : Monitor binding to proteins (e.g., serum albumin) via changes in tryptophan fluorescence.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
  • Molecular Docking : Use software like AutoDock Vina to predict binding poses with enzymes or receptors, guided by the compound’s logP and pKa values (~8.5 for the amine group) .

What methodologies address low yields in large-scale synthesis?

Advanced Research Question
Low yields often stem from:

  • Intermediate Instability : Replace protic solvents (e.g., water) with aprotic solvents (DMF, THF) during methylation steps.
  • Byproduct Formation : Add scavengers (e.g., molecular sieves) to absorb excess methylating agents.
  • Scale-Up Adjustments : Use flow chemistry for precise temperature control and reduced reaction times .

How can enantiomeric purity be achieved if chiral derivatives are synthesized?

Advanced Research Question
For chiral analogs (e.g., introducing a stereocenter in the amine side chain):

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed amination reactions.
  • Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.